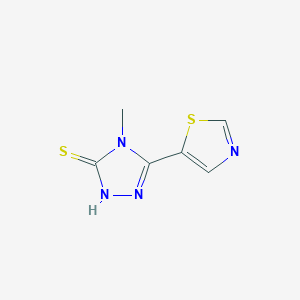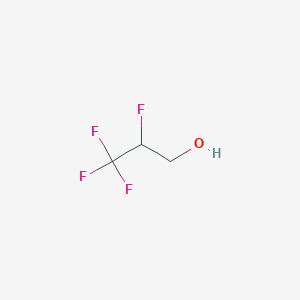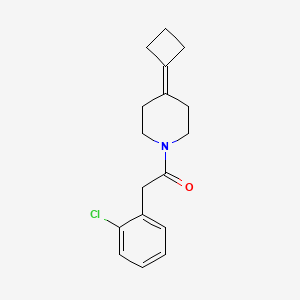
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, also known as Ketamine, is a dissociative anesthetic drug that has been used for decades in both human and veterinary medicine. Ketamine is a Schedule III controlled substance in the United States and is primarily used for anesthesia, pain management, and sedation. However, Ketamine has also been the subject of scientific research for its potential therapeutic applications in treating a range of psychiatric and neurological disorders.
Mechanism of Action
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking the NMDA receptor, this compound can reduce pain and improve mood in patients with depression and other psychiatric disorders. This compound also increases the release of glutamate, a neurotransmitter that is involved in learning and memory, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including sedation, analgesia, dissociation, and hallucinations. This compound can also cause changes in heart rate, blood pressure, and respiratory rate, and it can increase intracranial pressure in some patients. This compound has a short half-life, which means that its effects wear off quickly, making it a useful drug for short-term procedures and treatments.
Advantages and Limitations for Lab Experiments
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has several advantages as a research tool, including its rapid onset of action, its short duration of action, and its ability to induce dissociation and analgesia. However, this compound also has some limitations, including its potential for abuse and its side effects, such as hallucinations and dissociation. Researchers must also take care to use appropriate dosages and to monitor patients carefully to minimize the risk of adverse effects.
Future Directions
There are many potential future directions for research on 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, including its use in combination with other drugs, its potential for long-term treatment of psychiatric disorders, and its use in treating other neurological conditions, such as Alzheimer's disease and traumatic brain injury. Researchers are also exploring the use of this compound in different populations, such as children and the elderly, to determine its safety and efficacy in these groups. Additionally, researchers are investigating the molecular mechanisms underlying this compound's therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action.
Synthesis Methods
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone is synthesized through a multi-step process that involves the reaction of cyclobutyl chloride with piperidine to form 1-(4-cyclobutylpiperidin-1-yl)propan-1-one. This intermediate compound is then reacted with 2-chlorobenzaldehyde to form this compound, which is this compound.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has been the subject of extensive scientific research in recent years due to its potential therapeutic applications in treating a range of psychiatric and neurological disorders. Studies have shown that this compound has rapid antidepressant effects in patients with treatment-resistant depression, and it has been used to treat depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has also been shown to have potential applications in treating chronic pain, migraines, and addiction.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-16-7-2-1-4-15(16)12-17(20)19-10-8-14(9-11-19)13-5-3-6-13/h1-2,4,7H,3,5-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSRRHECHPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

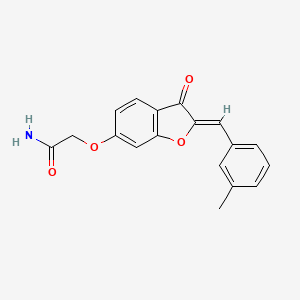
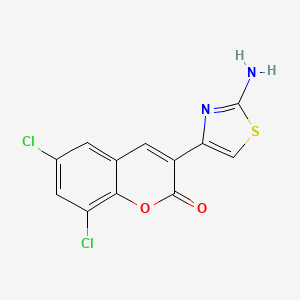
![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
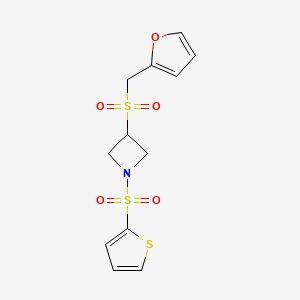
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)
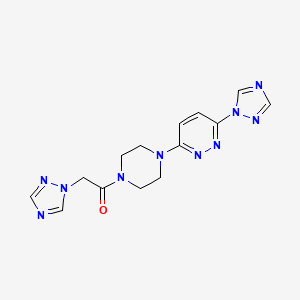
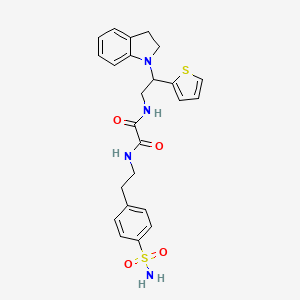
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
